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Compound of Interest

Compound Name: N-nitroso-Ritalinic Acid

Cat. No.: B13846412

Disclaimer: No direct experimental data on the genotoxicity of N-nitroso-Ritalinic Acid is
publicly available. This guide provides a comprehensive overview based on the genotoxicity of
structurally related compounds, the parent molecule (methylphenidate), and established
principles of nitrosamine toxicology. The experimental protocols described are standard assays
that would be employed for such an evaluation.

Introduction

N-nitroso-Ritalinic Acid is a potential nitrosamine impurity of methylphenidate, a widely
prescribed central nervous system stimulant. Nitrosamines are a class of compounds of
significant concern to the pharmaceutical industry and regulatory bodies due to their potential
as genotoxic carcinogens. The assessment of the genotoxic risk of such impurities is a critical
aspect of drug safety evaluation.

This technical guide provides a comprehensive framework for understanding the potential
genotoxicity of N-nitroso-Ritalinic Acid. Given the absence of specific data, this document
leverages a science-based approach, incorporating information on the parent drug, structurally
similar nitrosamines, and in silico predictive methods. Furthermore, it outlines the detailed
experimental protocols for the standard battery of genotoxicity tests that would be necessary to
definitively determine the genotoxic profile of N-nitroso-Ritalinic Acid.

Toxicological Profile of Parent Compound and
Structural Analogs

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b13846412?utm_src=pdf-interest
https://www.benchchem.com/product/b13846412?utm_src=pdf-body
https://www.benchchem.com/product/b13846412?utm_src=pdf-body
https://www.benchchem.com/product/b13846412?utm_src=pdf-body
https://www.benchchem.com/product/b13846412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13846412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Genotoxicity of Methylphenidate

Methylphenidate, the parent active pharmaceutical ingredient, has been extensively studied for
its genotoxic potential. The consensus from a range of in vitro and in vivo studies is that
methylphenidate is not genotoxic.

Concentration/
Assay System Results Reference
Dose
Chromosomal Cultured Human ]
) Up to 10 mM Negative [1]
Aberration Lymphocytes
Micronucleus Mouse Bone Up to 250 mg/kg )
Negative [1]
Test Marrow bw (oral)
] Mouse
Micronucleus ] 30, 60, or 125 )
Peripheral Blood Negative [2]
Test mg/kg
Erythrocytes
Bacterial
Reverse S. typhimurium & » )
) ) Not specified Negative [3]
Mutation (Ames) E. coli
Test
Mouse
Lymphoma L5178Y cells Not specified Negative [3]
Assay

Genotoxicity of N-nitrosopiperidine (Structural
Surrogate)

N-nitrosopiperidine, which shares the N-nitrosated piperidine ring with N-nitroso-Ritalinic
Acid, is a well-characterized genotoxic carcinogen. It serves as a relevant surrogate for
predicting the potential hazards of N-nitroso-Ritalinic Acid.
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Concentration/
Assay System Results Reference
Dose
Causes stomach,
. . . n esophagus,
Carcinogenicity Animals Not specified ) [4]
throat, liver, and
lung cancer
Mutagenicity Not specified Not specified Mutagenic [5]

Metabolic Activation and Mechanism of
Genotoxicity

The genotoxicity of most N-nitrosamines is dependent on their metabolic activation, primarily by
cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic activation pathway for
N-nitroso-Ritalinic Acid, based on knowledge of similar nitrosamines, is illustrated below.
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Hypothetical metabolic activation of N-nitroso-Ritalinic Acid.
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In Silico Genotoxicity Prediction

In the absence of empirical data, in silico (computer-based) models, such as Quantitative
Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the genotoxic
potential of nitrosamines.[6][7][8] These models analyze the chemical structure of a compound
to predict its biological activity based on data from structurally similar compounds. For N-
nitroso-Ritalinic Acid, QSAR models would likely predict a genotoxic potential due to the
presence of the N-nitrosamine functional group, which is a well-known structural alert for
mutagenicity.[6][9]

Experimental Protocols for Genotoxicity
Assessment

A standard battery of tests is required by regulatory agencies to assess the genotoxic potential
of pharmaceutical impurities. The following sections detail the methodologies for these key
assays.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate a substance's potential to induce gene
mutations in bacteria.
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Workflow for the Bacterial Reverse Mutation (Ames) Test.
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Methodology:

o Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

» Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 fraction from induced rat liver).

e Procedure:

[¢]

The test substance, bacterial culture, and S9 mix (or buffer) are combined.

[¢]

The mixture is poured onto minimal glucose agar plates.

[e]

The plates are incubated at 37°C for 48-72 hours.

o

The number of revertant colonies (colonies that have regained the ability to synthesize the
required amino acid) is counted.

o Evaluation: A substance is considered mutagenic if it produces a concentration-related
increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of
interphase cells.
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Workflow for the In Vitro Micronucleus Test.
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Methodology:

o Test System: Established mammalian cell lines (e.g., CHO, V79, TK6) or primary cell
cultures (e.g., human peripheral blood lymphocytes).

» Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 fraction).

e Procedure:

o Cells are exposed to the test substance for a short (3-6 hours) or long (1.5-2 normal cell
cycles) duration.

o Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
o Cells are harvested, fixed, and stained.

o The frequency of micronucleated cells is determined by microscopic analysis of
binucleated cells.

o Evaluation: A substance is considered genotoxic if it induces a statistically significant, dose-
dependent increase in the frequency of micronucleated cells.

In Vitro Mammalian Chromosomal Aberration Test -
OECD 473

This test identifies substances that cause structural chromosomal abnormalities in cultured
mammalian cells.
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Workflow for the In Vitro Chromosomal Aberration Test.
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Methodology:

o Test System: Similar to the in vitro micronucleus test, using established mammalian cell lines
or primary cell cultures.

» Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 fraction).

e Procedure:

[¢]

Cells are exposed to the test substance.

o A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in
metaphase.

o Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope
slides.

o Chromosomes are stained and analyzed microscopically for structural aberrations (e.g.,
breaks, gaps, exchanges).

o Evaluation: A substance is considered clastogenic if it produces a statistically significant,
dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

Conclusion

While there is no direct experimental data on the genotoxicity of N-nitroso-Ritalinic Acid, a
comprehensive assessment based on established scientific principles suggests a high
likelihood of genotoxic potential. The parent compound, methylphenidate, is not genotoxic,
indicating that the genotoxicity concern arises from the N-nitroso moiety. The structural analog,
N-nitrosopiperidine, is a known mutagen and carcinogen. In silico predictions would likely
classify N-nitroso-Ritalinic Acid as a mutagen.

Therefore, for a definitive risk assessment, it is imperative that N-nitroso-Ritalinic Acid be
evaluated in a standard battery of genotoxicity tests, including the Ames test, an in vitro
mammalian cell micronucleus or chromosomal aberration assay, and, if necessary, an in vivo
genotoxicity study. The detailed protocols provided in this guide outline the necessary steps for
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such an evaluation. Until such data is available, N-nitroso-Ritalinic Acid should be considered
a potential genotoxic impurity and controlled to the lowest reasonably practicable levels in any
pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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